Tetrakis(hydroxymethyl)phosphonium formate

Description

Phosphine-Formaldehyde Condensation Pathways

The most direct and fundamental method for producing the tetrakis(hydroxymethyl)phosphonium (B1206150) cation is through the reaction of phosphine (B1218219) (PH₃) with formaldehyde (B43269) (HCHO). researchgate.net This reaction is typically conducted in an aqueous acidic medium, which not only catalyzes the reaction but also provides the counter-anion for the resulting phosphonium (B103445) salt. nih.gov

The presence of an acid is critical for the formation of tetrakis(hydroxymethyl)phosphonium salts from phosphine and formaldehyde. nih.govresearchgate.net The reaction proceeds via the nucleophilic attack of phosphine on the carbonyl carbon of formaldehyde. This process is repeated, adding hydroxymethyl groups to the phosphorus atom. The acidic environment serves two primary functions: it protonates the intermediate species, facilitating the reaction cascade, and it provides the necessary counter-anion (e.g., chloride from HCl, sulfate (B86663) from H₂SO₄, or formate (B1220265) from formic acid) to stabilize the positively charged tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺. wikipedia.orgatamanchemicals.com The general reaction for producing THP salts can be represented as:

PH₃ + 4 HCHO + HX → [P(CH₂OH)₄]⁺X⁻

This reaction is known to produce high yields of the desired phosphonium salt. wikipedia.orgresearchgate.net The nature of the acid used directly determines the anion of the resulting salt. nih.gov For instance, the use of hydrochloric acid yields THPC, while sulfuric acid produces THPS. wikipedia.orgatamanchemicals.com Therefore, the synthesis of tetrakis(hydroxymethyl)phosphonium formate would necessitate the use of formic acid as the acidic medium.

Optimizing reaction parameters is crucial for maximizing the yield and purity of tetrakis(hydroxymethyl)phosphonium salts. Key variables include stoichiometry, temperature, and agitation. Research and industrial processes have established specific conditions for related salts like THPS that can be extrapolated for formate synthesis.

For example, a patented method for synthesizing THPS involves reacting phosphine gas with an aqueous solution of formaldehyde and sulfuric acid at a temperature between 40°C and 50°C. google.com The molar ratio of formaldehyde to the acid is a critical parameter for achieving high conversion rates. google.com

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Reactants | Phosphine (PH₃), Formaldehyde (HCHO), Sulfuric Acid (H₂SO₄) | Core components for THPS formation. |

| Molar Ratio (HCHO:H₂SO₄) | 8.1–8.2 : 1 | Ensures complete reaction and high yield. |

| Temperature | 40–50 °C | Optimizes reaction rate while minimizing side reactions or decomposition. |

| Reaction Type | Gas-liquid absorption column | Provides efficient mass transfer between gaseous phosphine and the liquid acid-formaldehyde solution. |

Vigorous agitation is also noted as important in related syntheses, such as for tetrakis(hydroxymethyl)phosphonium oxalate, to ensure proper mixing of the reactants. google.com These findings suggest that for this compound, careful control over the molar feed of phosphine, formaldehyde, and formic acid, along with maintaining a moderate temperature, would be essential for achieving high yield and selectivity.

Derivatization from Other Tetrakis(hydroxymethyl)phosphonium Salts

An alternative and highly practical route to obtaining this compound is through the chemical modification of more common, commercially available THP salts like THPC or THPS. atamanchemicals.comnih.gov

Anion exchange is a widely used technique in synthetic chemistry to alter the counter-ion of an ionic compound. mdpi.com This method is particularly suitable for preparing specific phosphonium salts that may be difficult to synthesize directly. The process involves reacting a solution of a pre-existing salt (e.g., THPC) with a salt containing the desired anion (e.g., sodium formate). The exchange is often driven by the precipitation of a less soluble inorganic salt. mdpi.com

The general principle can be illustrated as:

[P(CH₂OH)₄]⁺Cl⁻ + HCOONa → [P(CH₂OH)₄]⁺HCOO⁻ + NaCl

The success of this reaction depends on the relative solubilities of the reactant and product salts. In some cases, ion-exchange resins are employed, where the initial salt is passed through a column containing a resin loaded with the desired anion. researchgate.net Research has demonstrated the effectiveness of anion exchange for creating a variety of phosphonium salts with different anions, indicating this is a viable pathway for producing the formate salt. mdpi.comrsc.org

Tetrakis(hydroxymethyl)phosphonium chloride (THPC) and sulfate (THPS) serve as readily available precursors for other phosphorus compounds. atamanchemicals.comrsc.org They are often considered stable reservoirs for the more reactive species, tris(hydroxymethyl)phosphine (B1196123) (THP), which can be generated in situ by treating the phosphonium salt with a base. atamanchemicals.comwikipedia.org

However, for the synthesis of this compound, the primary transformation pathway from THPC or THPS involves leveraging them as the starting material for the anion exchange reactions described previously. Their high water solubility and commercial availability make them ideal candidates for conversion. nih.gov

| Precursor Salt | Chemical Formula | Key Advantage |

|---|---|---|

| Tetrakis(hydroxymethyl)phosphonium chloride | [P(CH₂OH)₄]Cl | High water solubility and historical commercial availability. nih.govwikipedia.org |

| Tetrakis(hydroxymethyl)phosphonium sulfate | [(P(CH₂OH)₄)]₂(SO₄) | Currently in wide commercial use, often replacing THPC. nih.gov Recognized as an environmentally friendlier option. atamanchemicals.com |

The transformation does not alter the core [P(CH₂OH)₄]⁺ cation but simply replaces the chloride or sulfate anion with a formate anion, yielding the target compound.

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the production of industrial chemicals, and the synthesis of THP salts is no exception. rsc.org Key aspects include the use of less hazardous materials, waste valorization, and designing for degradation.

One significant green approach involves utilizing waste streams as starting materials. A patented process describes the synthesis of THPS using phosphine gas collected as a byproduct from the production of sodium hypophosphite. google.com This method transforms a hazardous waste gas into a valuable commercial product, addressing a significant environmental pollution issue. google.com

Furthermore, THPS itself has been recognized for its favorable environmental profile. In 1995, the U.S. Environmental Protection Agency (EPA) awarded it a Green Chemical prize, noting its rapid degradation into harmless substances after use. atamanchemicals.comthwater.net This inherent biodegradability is a crucial green characteristic. Synthesizing the formate salt from a "green" precursor like THPS, or through a process that utilizes waste phosphine, would align the production of this compound with green chemistry principles. The use of THPS as an eco-friendly raw material for creating new polymers further underscores its value in sustainable chemical synthesis. rsc.org

Structure

3D Structure of Parent

Properties

CAS No. |

25151-36-4 |

|---|---|

Molecular Formula |

C5H13O6P |

Molecular Weight |

200.13 g/mol |

IUPAC Name |

tetrakis(hydroxymethyl)phosphanium;formate |

InChI |

InChI=1S/C4H12O4P.CH2O2/c5-1-9(2-6,3-7)4-8;2-1-3/h5-8H,1-4H2;1H,(H,2,3)/q+1;/p-1 |

InChI Key |

KSEKSWYSOJKTGU-UHFFFAOYSA-M |

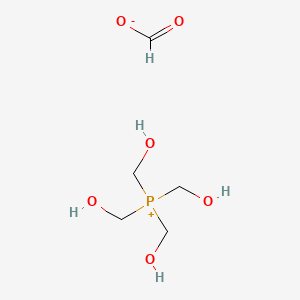

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Tetrakis Hydroxymethyl Phosphonium Formate

Green Chemistry Approaches in Tetrakis(hydroxymethyl)phosphonium (B1206150) Formate (B1220265) Production

Utilization of Industrial Byproducts (e.g., Phosphine (B1218219) from Sodium Hypophosphite Production)

A significant advancement in the synthesis of tetrakis(hydroxymethyl)phosphonium salts involves the strategic use of phosphine gas generated as a byproduct from other industrial chemical processes. Notably, the production of sodium hypophosphite generates phosphine, a toxic and hazardous gas, which can be captured and repurposed as a key precursor for THP salt synthesis. google.com This approach aligns with green chemistry principles by converting a problematic waste stream into a valuable chemical feedstock, thereby mitigating environmental pollution. google.com

The industrial process for producing sodium hypophosphite from the reaction of white phosphorus with sodium hydroxide (B78521) also yields phosphine as a co-product. wikipedia.org Instead of treating this phosphine as waste, it can be channeled directly into a reactor for the synthesis of THP salts.

A patented method for producing the related compound, tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS), details a process that can be adapted for the formate salt. google.comgoogle.com The process involves collecting the phosphine gas from the sodium hypophosphite reactor and reacting it with an aqueous solution of formaldehyde (B43269) and the appropriate acid in an absorption column. google.com

Table 1: Process Parameters for THPS Synthesis from Byproduct Phosphine google.comgoogle.com

| Parameter | Value / Condition | Purpose |

| Phosphine Source | Waste gas from sodium hypophosphite production | Utilization of industrial byproduct; waste valorization. |

| Reactants | Formaldehyde, Sulfuric Acid (substitute with Formic Acid for THPF) | Formation of the tetrakis(hydroxymethyl)phosphonium cation. |

| Molar Ratio (Formaldehyde:Acid) | 8.05:1 to 8.2:1 (for H₂SO₄) | To ensure complete reaction of the acid and phosphine. |

| Reaction Temperature | 40°C - 50°C | Control of reaction kinetics and prevention of side reactions. |

| Apparatus | Absorption tower | Provides a large surface area for the gas-liquid reaction. |

| Outcome | Aqueous solution of THPS | The final product is formed in an aqueous medium. |

This integrated approach not only provides a cost-effective source of phosphine but also resolves a significant environmental and safety issue associated with the production of sodium hypophosphite. google.com

Sustainable Synthesis Routes and Process Intensification

Efforts to develop more sustainable and efficient manufacturing processes for tetrakis(hydroxymethyl)phosphonium salts are ongoing. These efforts focus on both alternative starting materials and the optimization of reaction conditions to intensify the process, leading to higher yields, faster reaction times, and reduced energy consumption.

A key sustainable strategy is the synthesis directly from elemental white phosphorus (P₄), which is less hazardous to handle and transport than phosphine gas. uni-regensburg.de Research has demonstrated that P₄ can be converted in a one-pot reaction involving hydrostannylation followed by reaction with formaldehyde and an acid (like HCl for THPC) to give good yields. uni-regensburg.de

Process intensification for the conventional synthesis from phosphine has been achieved through several methods:

Catalysis: The introduction of a catalyst can significantly accelerate the reaction rate. For the synthesis of THPC, copper chloride (CuCl₂) has been shown to be an effective catalyst, enhancing the speed of the reaction between phosphine, formaldehyde, and hydrochloric acid. researchgate.netnih.gov

Optimization of Reaction Conditions: Research has identified optimal parameters that maximize the efficiency of the synthesis. By controlling variables such as reaction temperature, the ratio of raw materials, and the flow rate of reactants (space velocity), the yield and purity of the final product can be significantly improved. researchgate.netnih.gov

Use of High-Concentration Reactants: Utilizing high-concentration phosphine from industrial off-gases, rather than dilute streams, can make the process more efficient and economically viable. researchgate.netnih.gov

Table 2: Optimized Conditions for Catalytic THPC Synthesis researchgate.netnih.gov

| Parameter | Optimal Condition | Impact on Process |

| Catalyst | Copper Chloride (CuCl₂) | Accelerates the rate of synthesis significantly. |

| Reaction Temperature | 60°C | Balances reaction rate and selectivity, minimizing byproducts. |

| Space Velocity | 150 h⁻¹ | Optimizes reactor throughput and reactant contact time. |

| Raw Material Ratio (Formaldehyde:Phosphine) | 4:1 | Ensures efficient conversion of the phosphine feedstock. |

These process intensification strategies contribute to a more sustainable manufacturing footprint by reducing reaction times, lowering energy inputs, and maximizing the conversion of raw materials into the desired product.

Fundamental Chemical Reactivity and Mechanistic Investigations of Tetrakis Hydroxymethyl Phosphonium Formate

Pathways of Hydroxymethyl Group Reactivity

The four hydroxymethyl groups attached to the phosphorus atom are the primary sites of reactivity, engaging in reactions that lead to formaldehyde (B43269) release, condensation with nitrogenous compounds, and crosslinking of polymers.

Tetrakis(hydroxymethyl)phosphonium (B1206150) salts exist in a pH-dependent equilibrium with tris(hydroxymethyl)phosphine (B1196123) (THP) and formaldehyde. researchgate.nettandfonline.com The dissociation of the [P(CH₂OH)₄]⁺ cation releases one molecule of formaldehyde, as shown in the equilibrium reaction below. researchgate.nettandfonline.com

[P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

The position of this equilibrium and thus the concentration of free formaldehyde is highly dependent on the pH of the solution. researchgate.netresearchgate.net In acidic conditions, the equilibrium favors the stable phosphonium (B103445) salt, minimizing free formaldehyde. researchgate.net As the pH increases towards neutral and alkaline conditions, the equilibrium shifts to the right, leading to a higher concentration of THP and a significant release of formaldehyde. researchgate.netresearchgate.netwikipedia.org This pH-dependent formaldehyde release is a critical factor in the application of THP salts, for instance in the tanning of leather. researchgate.netnottingham.edu.cn

Studies have shown that under specific analytical conditions, such as in the presence of 2,4-dinitrophenylhydrazine (B122626) (DNPH) and heat, the breakdown of THPC is stoichiometric, with one mole of the phosphonium salt releasing one mole of formaldehyde. cdc.gov The release of formaldehyde is also the initiating step in the Mannich-type condensation reactions that are fundamental to its crosslinking applications. nih.govresearchgate.net

The hydroxymethyl groups of the [P(CH₂OH)₄]⁺ cation, or the THP it forms, readily undergo condensation reactions with compounds containing active hydrogen atoms, particularly nitrogenous compounds like primary and secondary amines and urea (B33335). wikipedia.orgnih.govatamanchemicals.com This reactivity is exploited in the textile industry for creating flame-retardant finishes on cotton and other cellulosic fabrics through processes like the Proban process. wikipedia.orgatamanchemicals.com

In this process, the THP salt is treated with urea. The hydroxymethyl groups condense with the amino groups of urea, forming stable, insoluble, high-molecular-weight polymers within the fabric fibers. wikipedia.orgatamanchemicals.comnih.gov This reaction involves the formation of P-C-N linkages and results in the conversion of the phosphonium center to a more stable phosphine (B1218219) oxide structure. wikipedia.org The general reaction can be described as the formation of a polymeric network that imparts flame retardancy to the material. wikipedia.orgatamanchemicals.com The reaction proceeds rapidly and can be initiated at temperatures between 80-85°C. google.com Molar ratios of the THP salt to urea are optimized to ensure efficient pre-condensate formation. google.com

Beyond urea, THP salts can condense with a variety of other monomers, including other amines, phenols, and polybasic acids, to form various polymers. wikipedia.orgatamanchemicals.com The reaction with primary and secondary amines of amino acids in proteins is the basis for its use as a crosslinking agent. nih.govnih.gov

Tetrakis(hydroxymethyl)phosphonium formate (B1220265) is an effective crosslinking agent for polymeric substrates that possess amine groups, such as proteins (e.g., collagen, elastin) and other synthetic polymers. nih.govuc.educhemicalbook.com The crosslinking chemistry is primarily a Mannich-type condensation reaction. nih.govresearchgate.net

The proposed mechanism involves the following steps:

Formaldehyde Release : The reaction is initiated by the release of formaldehyde from the [P(CH₂OH)₄]⁺ cation, a process that is facilitated under physiological or slightly alkaline pH. nih.govbohrium.com

Reaction with Amines : The hydroxymethyl groups on the phosphonium salt react with primary and secondary amines present on the polymer chains (e.g., the epsilon-amino group of lysine (B10760008) residues in proteins). nih.govuc.eduresearchgate.net

Covalent Bond Formation : This condensation reaction forms stable, covalent methylene (B1212753) bridges (-CH₂-) between the phosphorus compound and the polymer, and between polymer chains, creating a durable, cross-linked three-dimensional network. nih.govnih.gov

This crosslinking ability is utilized in diverse applications, from tanning leather, where it crosslinks collagen fibers, to biomedical applications, where it is used to form protein-based hydrogels for 3D cell encapsulation. researchgate.netnih.govresearchgate.netnih.gov The extent of crosslinking, and therefore the mechanical properties of the resulting material (e.g., hydrogel stiffness), can be controlled by adjusting the stoichiometric ratio of the THP salt to the reactive amine groups on the polymer. nih.govnih.gov

Phosphorus Center Transformation Pathways

The reactivity of Tetrakis(hydroxymethyl)phosphonium formate also involves transformations at the central phosphorus atom, which can be reduced to a phosphine or oxidized to a phosphine oxide.

A fundamental reaction of tetrakis(hydroxymethyl)phosphonium salts is their conversion to Tris(hydroxymethyl)phosphine (THP). researchgate.nettandfonline.com As previously mentioned, this occurs through a reversible equilibrium reaction involving the release of formaldehyde. The formation of THP is favored under neutral to alkaline conditions. researchgate.nettandfonline.com For example, treating an aqueous solution of a THP salt like THPC with sodium hydroxide (B78521) leads to the formation of THP. wikipedia.org

[P(CH₂OH)₄]⁺Cl⁻ + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl wikipedia.org

THP is a key reactive intermediate; it is the species that directly participates in many of the condensation and crosslinking reactions attributed to THP salts. researchgate.nettandfonline.comatamanchemicals.com While the phosphonium salt itself is relatively stable and air-stable, THP is more reactive and susceptible to oxidation. researchgate.netresearchgate.net The controlled generation of THP from its parent salt by adjusting the pH is a convenient method for its in-situ use in various syntheses. researchgate.nettandfonline.com

The phosphorus center in the derivatives of this compound can be readily oxidized from the P(III) state in THP to the more stable P(V) state in phosphine oxides, most notably Tris(hydroxymethyl)phosphine oxide (THPO). researchgate.netcdnsciencepub.com This oxidation is a common outcome in many applications of THP salts, such as in flame retardancy and as an oxygen scavenger. wikipedia.orgresearchgate.net

The mechanistic pathway to THPO typically involves the initial conversion of the [P(CH₂OH)₄]⁺ salt to THP, which is then oxidized. cdnsciencepub.com Several oxidizing conditions have been reported:

Atmospheric Oxidation : In aqueous or alcohol solutions, THP can be slowly oxidized to THPO by bubbling air through the solution, a process that is accelerated at elevated temperatures (e.g., 50-90°C) and under acidic conditions. researchgate.netresearchgate.net

Chemical Oxidation : Stronger oxidizing agents like hydrogen peroxide (H₂O₂) can be used for a more direct and efficient synthesis of THPO from neutralized THP salt solutions. researchgate.net

Oxidation by Water : In strongly alkaline aqueous media (e.g., pH 10), THP can be oxidized by water itself, which is accompanied by the evolution of hydrogen gas. researchgate.netresearchgate.net

A direct conversion method has also been described where THPC is treated with lead carbonate or lead oxide, which facilitates both the deformylation to THP and its subsequent oxidation to THPO. cdnsciencepub.com The formation of THPO is often the final, stable state of the phosphorus compound after it has undergone its desired reaction, such as the condensation with urea in flame-retardant treatments. wikipedia.orgatamanchemicals.com

Disproportionation Reactions of Phosphonium Species

In aqueous solutions, tetrakis(hydroxymethyl)phosphonium salts, including the formate salt, exist in a complex equilibrium that is highly dependent on pH. tandfonline.com The tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, can reversibly dissociate to form tris(hydroxymethyl)phosphine (THP) and formaldehyde. researchgate.netwikipedia.org This equilibrium is a crucial first step for subsequent reactions, including disproportionation.

The key reactive species derived from the phosphonium salt is THP. tandfonline.com While THP can be oxidized by air to its corresponding oxide (THPO), particularly under neutral to basic conditions, it can also undergo disproportionation, especially in acidic media. researchgate.netresearchgate.net Under acidic conditions, the auto-oxidation of THP is accelerated, but it is accompanied by a disproportionation reaction. researchgate.net In this process, THP disproportionates to regenerate the tetrakis(hydroxymethyl)phosphonium cation ([P(CH₂OH)₄]⁺) and form bis(hydroxymethyl)phosphine oxide, (HOCH₂)₂P(O)H (BHPO). researchgate.netresearchgate.net

Studies on the decomposition of tetrakis(hydroxymethyl)phosphonium chloride (THPC) have shown that the stability of the phosphonium salt is significant in acidic solutions with a pH below 5.0. researchgate.net As the pH rises, the equilibrium shifts towards the formation of THP, which can then be oxidized or undergo other reactions. researchgate.net

Interaction with Metal Ions and Complexation Chemistry

The interaction of this compound with metal ions is primarily mediated by its equilibrium product, tris(hydroxymethyl)phosphine (THP). tandfonline.com The phosphonium cation itself is generally not the active complexing agent; rather, it serves as a reservoir for the more reactive THP. tandfonline.com The formation of THP from the phosphonium salt allows it to act as a phosphine ligand, which can then coordinate to various metal centers. This chemistry is fundamental to its application in dissolving metal sulfide (B99878) scales in industrial settings. semanticscholar.orgresearchgate.net

Coordination Modes and Ligand Behavior

Tris(hydroxymethyl)phosphine, P(CH₂OH)₃, the active ligand derived from this compound, functions as a tertiary phosphine. Phosphine ligands are L-type, neutral ligands that formally donate two electrons to a metal center. dalalinstitute.com They are classified as soft σ-donating ligands. alfa-chemistry.com The phosphorus atom possesses a lone pair of electrons, enabling it to form a coordinate bond with a metal ion. dalalinstitute.comfiveable.me

The specific behavior of THP as a ligand is that of a monodentate phosphine, meaning it coordinates to a metal center through its single phosphorus atom. alfa-chemistry.com Phosphine ligands like THP are known to form stable complexes with a wide range of metal ions, and their electronic and steric properties can be tuned by the substituents on the phosphorus atom. alfa-chemistry.comfiveable.me In the case of THP, the hydroxymethyl groups influence its solubility and reactivity. These ligands are crucial in homogeneous catalysis because they tend to form lipophilic complexes soluble in organic solvents and are compatible with metals in various oxidation states. dalalinstitute.com

Formation of Metal-Phosphonium Adducts and Associated Mechanisms

The formation of adducts between metal ions and the phosphonium species proceeds via the complexation of the metal with tris(hydroxymethyl)phosphine (THP). Investigations into the interaction between tetrakis(hydroxymethyl)phosphonium salts (both sulfate (B86663) and chloride forms) and various metal ions have demonstrated the formation of stable complexes. tandfonline.comresearchgate.net

The reaction typically involves the initial dissociation of the [P(CH₂OH)₄]⁺ cation to THP, which then coordinates to the metal ion. researchgate.net This process has been studied using techniques like ultraviolet/visible spectroscopy to monitor the formation of these metal-phosphine complexes. tandfonline.comresearchgate.net

Research has shown that THP forms stable complexes of variable stoichiometry with several metal cations, including Fe³⁺, Cu²⁺, Hg²⁺, and Pb²⁺. tandfonline.comresearchgate.net For instance, applying different mole ratios of THP to metal ions like Fe³⁺, Hg²⁺, and Pb²⁺ revealed the formation of multiple distinct complexes. researchgate.net However, under the conditions studied, THP did not appear to form complexes with Fe²⁺ and Zn²⁺. tandfonline.comresearchgate.net The ability of THP to complex with and dissolve metal compounds is the basis for its use as a dissolver for metal sulfide scales, such as those containing iron, zinc, and lead. semanticscholar.orgresearchgate.net

The table below summarizes the observed interactions between THP (derived from its parent phosphonium salt) and various metal ions based on spectroscopic studies.

| Metal Ion | Complex Formation with THP | Stoichiometry | Reference |

|---|---|---|---|

| Fe³⁺ | Yes | Formation of several complexes observed | tandfonline.com, researchgate.net |

| Cu²⁺ | Yes | Stable complex formed | tandfonline.com, researchgate.net |

| Hg²⁺ | Yes | Formation of several complexes observed | tandfonline.com, researchgate.net |

| Pb²⁺ | Yes | Formation of several complexes observed | tandfonline.com, researchgate.net |

| Fe²⁺ | No | Did not appear to complex under studied conditions | tandfonline.com, researchgate.net |

| Zn²⁺ | No | Did not appear to complex under studied conditions | tandfonline.com, researchgate.net |

Applications in Advanced Materials Science and Engineering

Polymer Chemistry and Network Formation

The compound serves as a key starting material for introducing phosphorus into polymer backbones, a strategy employed to enhance material properties. It is considered a safer and more stable alternative to other phosphorus-containing reagents like phosphine (B1218219) (PH₃) or phosphorus trichloride (B1173362) (PCl₃) for creating monomers with robust phosphorus-carbon bonds. tandfonline.comtandfonline.com

Tetrakis(hydroxymethyl)phosphonium (B1206150) salts are foundational for synthesizing a variety of phosphorus-containing monomers. tandfonline.com For example, a monomer named di(N-carbomethoxylaminomethyl)benzyl phosphine oxide has been synthesized from Tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) through a five-step reaction process. tandfonline.comtandfonline.com This demonstrates the role of the phosphonium (B103445) salt as a reactive intermediate for creating complex, functional monomers. tandfonline.com Other novel monomers, such as the trifunctional tris(allyloxymethyl)phosphine oxide (TAOPO) and the trialkyne tris(prop-2-yn-1-yloxymethyl)phosphane oxide (TPOPO), have also been successfully prepared from THPS. rsc.orgrsc.orgrsc.org These syntheses underscore the utility of the tetrakis(hydroxymethyl)phosphonium cation as an eco-friendly and effective raw material for a new generation of phosphorus-containing polymers. rsc.orgrsc.orgrsc.org

The monomers derived from tetrakis(hydroxymethyl)phosphonium salts are instrumental in designing specialized polymer networks, including polyureas and poly(phosphine oxide)s.

Polyureas: Thermally stable, phosphorus-containing polyureas have been synthesized using an isocyanate-free method. tandfonline.comtandfonline.com This involves the trans-ureation polycondensation of the di(N-carbomethoxylaminomethyl)benzyl phosphine oxide monomer with various aliphatic diamines. tandfonline.comtandfonline.com The resulting polyureas have been thoroughly characterized using techniques such as Gel Permeation Chromatography (GPC), which showed number-average molecular weights reaching up to 59,100 g/mol . tandfonline.com

Poly(phosphine oxide) Networks: Crosslinked poly(phosphine oxide) networks are produced through reactions like the thiol-ene photopolymerization. rsc.orgrsc.orgresearchgate.net In this process, a monomer like tris(allyloxymethyl)phosphine oxide (TAOPO) reacts with polythiols under UV irradiation to form uniform, crosslinked networks. rsc.orgrsc.org These materials exhibit high gel content, often exceeding 96%, indicating efficient polymerization and network formation. rsc.org Characterization using Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) confirms the creation of uniform and stable network structures. rsc.orgrsc.orgresearchgate.net

Incorporating the tetrakis(hydroxymethyl)phosphonium-derived phosphorus core into polymers allows for the precise tailoring of key material properties.

Thermal Stability: The presence of phosphorus in the polymer backbone significantly enhances thermal stability. Polyureas synthesized from these monomers exhibit initial breakdown temperatures above 265°C. tandfonline.comtandfonline.com The crosslinked poly(phosphine oxide) networks also show high thermal stability, as confirmed by TGA. rsc.orgrsc.orgresearchgate.net The degradation temperature is a critical indicator of a polymer's stability, signifying the point at which its molecular chains begin to break apart. youtube.com Polymers with stronger chemical bonds and cross-linked structures generally possess higher degradation temperatures. youtube.com

| Polymer Type | Key Monomer | Decomposition Temperature (TGA) | Char Yield (at high temp.) | Reference |

|---|---|---|---|---|

| Phosphorus-Containing Polyureas | Di(N-carbomethoxylaminomethyl)benzyl phosphine oxide | > 265°C (Initial Breakdown) | - | tandfonline.comtandfonline.com |

| Crosslinked Poly(phosphine oxide) | Tris(allyloxymethyl)phosphine oxide (TAOPO) | High Thermal Stability | - | rsc.orgrsc.orgresearchgate.net |

| Crosslinked Polymers from TPOPO | Tris(prop-2-yn-1-yloxymethyl)phosphane oxide (TPOPO) | - | > 16.4% at 850°C | rsc.org |

Hydrolysis Resistance: A significant advantage of these polymers is their resistance to hydrolysis, the breakdown of molecular chains by water. nurel.com This enhanced durability is attributed to the presence of stable phosphorus-carbon bonds in the monomer structure, which are less susceptible to water-induced degradation compared to other linkages. rsc.orgrsc.orgresearchgate.net This property is crucial for applications where materials are exposed to moisture, especially at elevated temperatures. nurel.com

Dielectric Properties: These phosphorus-containing polymers often exhibit desirable dielectric properties. appstate.edu The crosslinked poly(phosphine oxide) networks, for instance, have been shown to possess a high dielectric constant and low dielectric loss. rsc.orgrsc.orgresearchgate.net The dielectric constant of polymers is influenced by their molecular structure, specifically their polarity. appstate.eduuminho.pt Polymers derived from TAOPO have also been noted for their excellent transparency and high refractive indices, making them potentially useful as optical resins. rsc.org

| Polymer Network | Property | Value | Reference |

|---|---|---|---|

| Crosslinked Poly(phosphine oxide) from TAOPO | Dielectric Constant | High | rsc.orgrsc.orgresearchgate.net |

| Dielectric Loss | Low | rsc.orgrsc.orgresearchgate.net | |

| Refractive Index (nD) | Up to 1.6545 | rsc.org | |

| Crosslinked Polymers from TPOPO | Dielectric Constant | High | rsc.org |

Nanomaterial Synthesis and Functionalization

The tetrakis(hydroxymethyl)phosphonium cation is widely employed in nanotechnology as a powerful reducing and stabilizing agent for creating metallic nanoparticles with controlled sizes and high stability.

The compound, typically from its chloride salt (THPC), is highly effective in the single-step, room-temperature synthesis of various noble metal nanoparticles. rsc.org It serves a dual role: it reduces the metal salt precursor to form the metallic nanoparticles and then acts as a stabilizing ligand on the nanoparticle surface to prevent aggregation. rsc.orgnih.govresearchgate.net This method has been successfully used to prepare seed nanoparticles of silver (Ag), platinum (Pt), and palladium (Pd), typically with diameters of 4 nm or less. uh.edursc.org These seed particles can then be used to grow larger structures like nanoshells on silica (B1680970) cores. uh.edursc.org The process is known for producing small, uniformly spherical gold (Au) nanoparticles, which is critical for many applications. researchgate.net The phosphonium ligand adsorbs strongly to the nanoparticle surface, providing robust stability. rsc.org

The utility of the tetrakis(hydroxymethyl)phosphonium cation extends beyond monometallic nanoparticles to the synthesis of more complex bimetallic and trimetallic nanoalloys. rsc.orgresearchgate.net This method allows for the creation of ultra-small nanoalloys, particularly those containing platinum, in a straightforward, one-step process. rsc.org The resulting colloidal suspensions are highly stable in aqueous solutions for extended periods and feature narrow size distributions with mean diameters typically below 4 nm. rsc.org This approach has been used to generate Pt-containing nanoalloys and hybrid structures like platinum/silver nanoshells. rsc.orguh.edu

| Nanoparticle Type | Metal(s) | Typical Size | Key Features | Reference |

|---|---|---|---|---|

| Monometallic | Gold (Au) | < 5 nm | Used as seed-mediated templates | rsc.orgnih.gov |

| Monometallic | Silver (Ag), Platinum (Pt), Palladium (Pd) | ≤ 4 nm | Used to generate nanoshells on silica cores | uh.edursc.org |

| Multi-Metallic (Nanoalloys) | Pt-containing bi- and tri-metallic alloys | < 4 nm | High stability in aqueous solution | rsc.org |

| Hybrid Nanoshells | Platinum/Silver (Pt/Ag) | - | Generated on silica cores from seed nanoparticles | uh.edursc.org |

Surface Functionalization of Nanoparticles with Tetrakis(hydroxymethyl)phosphonium Formate (B1220265) Derivatives

The functionalization of nanoparticle surfaces is critical for their stability, biocompatibility, and targeted delivery in various applications. nih.gov Derivatives of the tetrakis(hydroxymethyl)phosphonium cation, primarily tris(hydroxymethyl)phosphine (B1196123) (THP), are effective agents for the synthesis and surface modification of nanoparticles, particularly noble metals. rsc.org Although research has focused on the chloride salt, THPC, the underlying chemistry of the phosphonium cation is the key factor. rsc.orgnih.gov

Tetrakis(hydroxymethyl)phosphonium salts can act as both reducing agents and stabilizing ligands in the synthesis of ultra-small nanoparticles. rsc.org For instance, in the creation of gold nanoparticles, the phosphonium salt is reduced to THP, which then reduces the gold precursor and stabilizes the resulting nanoparticles. nih.gov This process avoids the need for larger organic stabilizing molecules that might otherwise interfere with subsequent functionalization steps. uh.edu

The functionalization mechanism involves the coordination of the phosphorus atom of the THP derivative to the surface of the nanoparticle. This has been observed in the synthesis of various metallic nanoparticles, including silver, platinum, and palladium, where THPC was used to generate seed nanoparticles that are then deposited onto a core material. uh.edu The resulting nanoparticle-coated surfaces can be further modified for specific applications.

| Nanoparticle Type | Role of Phosphonium Derivative | Resulting Feature | Reference |

| Gold (Au) | Reducing and stabilizing agent | Ultra-small, monodisperse nanoparticles | rsc.orgnih.gov |

| Silver (Ag) | Reducing agent for seed nanoparticles | Enables growth of silver nanoshells | uh.edu |

| Platinum (Pt) | Reducing agent for seed nanoparticles | Formation of uniform platinum nanoshells | uh.edu |

| Palladium (Pd) | Reducing agent for seed nanoparticles | Creation of stable palladium nanoshells | uh.edu |

Hydrogel Development and Biopolymer Crosslinking

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large quantities of water, making them ideal for applications such as cell encapsulation and tissue engineering. The properties of these hydrogels can be precisely controlled through the use of crosslinking agents. Tetrakis(hydroxymethyl)phosphonium salts have emerged as effective crosslinkers for protein-based hydrogels due to their specific reactivity with amine groups.

Crosslinking Mechanisms with Protein-Based Hydrogels for Cell Encapsulation

The crosslinking of protein-based hydrogels using tetrakis(hydroxymethyl)phosphonium salts proceeds through a Mannich-type reaction. In an aqueous environment, the tetrakis(hydroxymethyl)phosphonium cation is in equilibrium with tris(hydroxymethyl)phosphine (THP) and formaldehyde (B43269). The formaldehyde then reacts with primary or secondary amines present in the protein side chains (such as lysine) to form an iminium ion. Subsequently, a hydroxymethyl group from the phosphonium derivative reacts with this iminium ion, resulting in a stable covalent crosslink. This process can repeat, allowing for the formation of a robust three-dimensional hydrogel network suitable for encapsulating cells.

Modulation of Hydrogel Properties (e.g., Gelation Time, Mechanical Properties) via Crosslinker Concentration

The physical and mechanical properties of the resulting hydrogels can be tailored by adjusting the concentration of the tetrakis(hydroxymethyl)phosphonium crosslinker. Research using the chloride salt (THPC) has demonstrated a clear relationship between the crosslinker concentration and the hydrogel's characteristics. An increase in the concentration of the phosphonium salt leads to a higher density of crosslinks within the polymer network.

This increased crosslink density has two primary effects:

Decreased Gelation Time: With more crosslinker available, the formation of the hydrogel network accelerates.

Increased Mechanical Stiffness: A more densely crosslinked network results in a hydrogel with a higher storage modulus, indicating greater mechanical strength.

The ability to tune these properties is crucial for creating hydrogels that mimic the specific environments of different cell types.

| Crosslinker Concentration (mM) | Gelation Time (minutes) | Storage Modulus (Pa) |

| 10 | 27.0 ± 1.2 | ~250 |

| 20 | 15.0 ± 0.8 | ~1200 |

| 30 | 6.7 ± 0.2 | ~2200 |

Data adapted from studies on elastin-like protein hydrogels crosslinked with THPC.

Catalysis and Reaction Engineering with Tetrakis Hydroxymethyl Phosphonium Formate

Catalytic Activity in Organic Transformations

The catalytic utility of THP salts often stems from their ability to act as precursors to the highly reactive tris(hydroxymethyl)phosphine (B1196123) (THP) or to function as reducing and stabilizing agents, particularly in the synthesis of metallic nanoparticles.

Tetrakis(hydroxymethyl)phosphonium (B1206150) salts serve as effective pre-catalysts or reagents in several specialized chemical transformations. A primary application is in the synthesis of noble metal nanoparticles. rsc.org For instance, Tetrakis(hydroxymethyl)phosphonium chloride (THPC) acts as both a reducing agent and a stabilizing ligand for the one-step, room-temperature synthesis of a range of monometallic nanoparticles and bi- or tri-metallic nanoalloys. atamanchemicals.comrsc.org These resulting colloidal suspensions contain nanoparticles typically smaller than 4 nm in diameter and exhibit high stability in aqueous solutions, making them suitable for further catalytic applications. rsc.org

The synthesis process involves the reduction of a metal salt, such as gold(III) chloride trihydrate, by the phosphonium (B103445) compound to yield the metallic nanoparticles. atamanchemicals.com Beyond nanoparticle synthesis, THP compounds are foundational in creating other complex molecules. In the Proban Process, THPC is reacted with urea (B33335) to produce a durable, cross-linked flame-retardant polymer finish on cotton and other cellulosic fabrics. atamanchemicals.comwikipedia.org In this reaction, the phosphonium structure is ultimately converted to a phosphine (B1218219) oxide. atamanchemicals.comwikipedia.org The hydroxymethyl groups are highly reactive and can condense with various monomers, including amines, phenols, and polybasic acids. atamanchemicals.comwikipedia.org

The primary mechanism behind the catalytic and reductive properties of THP salts is their conversion to tris(hydroxymethyl)phosphine, P(CH₂OH)₃. This conversion is readily achieved by treating the aqueous phosphonium salt solution with a base, such as sodium hydroxide (B78521). wikipedia.org

[P(CH₂OH)₄]⁺ + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + Na⁺

Tris(hydroxymethyl)phosphine is a water-soluble tertiary phosphine that functions as a potent reducing agent. researchgate.net In the context of nanoparticle synthesis, THP reduces metal ions from a higher oxidation state to their zero-valent metallic state, leading to nucleation and particle growth. atamanchemicals.comrsc.org The compound also serves to stabilize the newly formed nanoparticles, preventing their aggregation. rsc.org

In other reactions, the THP salt itself can be part of a catalytic system. For example, the synthesis of THPC from phosphine and formaldehyde (B43269) can be significantly accelerated by a copper chloride (CuCl₂) catalyst. nih.gov The mechanism involves the catalytic oxidation of the reactants to facilitate a more efficient synthesis of the final product. nih.gov

Scale Inhibition and Dissolution Mechanisms in Industrial Systems

In the oil and gas industry, the accumulation of iron sulfide (B99878) scales in pipelines and production equipment presents a significant operational challenge. researchgate.netresearchgate.net THP salts, particularly THPS, have been identified as effective agents for dissolving these scales. mdpi.comijcsi.pro

The dissolution of iron sulfide scales by THP-based solutions is a complex process. While primarily used as a biocide, THPS was found to effectively dissolve iron sulfide precipitates. semanticscholar.org The mechanism involves the chelation of iron into a nitrogen-phosphorus ligand, which results in the formation of a distinctively red-colored water solution. mdpi.com THPS-based treatments have demonstrated efficacy comparable to or exceeding that of uninhibited hydrochloric acid, particularly with actual field scale samples. semanticscholar.org

Research indicates that THPS is effective in dissolving various forms of iron sulfide, such as pyrrhotite (B1172379) (Fe₇S₈) and troilite (FeS). researchgate.net However, its ability to dissolve more stable forms like pyrite (B73398) is limited. researchgate.netijcsi.prosemanticscholar.org The dissolution efficiency is not always directly proportional to the THPS concentration; studies have shown that maximum dissolution for certain scales occurs at THPS concentrations between 25% and 50%, with diminishing returns or even reduced performance at higher concentrations like 75%. ijcsi.prosemanticscholar.org

| Mineral | Relative Dissolution Rate in THPS |

|---|---|

| Iron Oxyhydroxides | Highest |

| Calcite | High |

| Siderite | Moderate |

| Pyrrhotite | Moderate |

| Pyrite | Almost Insoluble |

| Marcasite | Almost Insoluble |

| Anhydrite | Almost Insoluble |

This table summarizes findings on the dissolution behavior of various minerals in THPS solutions, as reported in studies. ijcsi.prosemanticscholar.org

The pH of the treatment solution has a profound impact on the efficacy of THPS for scale dissolution. Most early studies focused on neutral or acidic conditions, which, while effective, can lead to high rates of corrosion on well tubulars and equipment. researchgate.net The addition of ammonium (B1175870) chloride (NH₄Cl) to a THPS solution significantly enhances its dissolving power, an effect largely attributed to the resulting decrease in pH. ijcsi.prosemanticscholar.org However, this increased acidity also elevates the corrosivity (B1173158) of the solution. semanticscholar.org

Conversely, research into alkaline conditions shows that the ability of THPS alone to dissolve pyrite decreases as the pH increases. researchgate.net The optimal approach often involves balancing dissolution effectiveness with corrosion control. A study optimizing a blend of THPS and ammonium chloride at 150°F found that a 0.5 mol/L concentration of each component provided the best performance for dissolving iron sulfide scale, with an optimal treatment time of 48 hours. researchgate.net

| THPS Concentration | NH₄Cl Addition | Dissolved Fe (mg/L) after 24 hours | Observation |

|---|---|---|---|

| 25% | 0% | 2,604 | Baseline dissolution |

| 25% | 2% | 8,497 | Significant increase in dissolution |

| 25% | 4% | 14,576 | Further significant increase in dissolution |

Data adapted from a study on scale #A, illustrating the synergistic effect of adding NH₄Cl to a 25% THPS solution, which lowers the pH and boosts dissolution. semanticscholar.org

To overcome the corrosion issues associated with acidic THPS solutions and the reduced efficacy of alkaline ones, research has focused on combining THPS with chelating agents. This approach creates a synergistic system that is highly effective at a neutral or slightly basic pH, thereby minimizing corrosion. researchgate.netmdpi.com

The combination of THPS with chelating agents like Ethylenediaminetetraacetic acid (EDTA) has proven particularly effective. researchgate.netmdpi.com A formulation of THPS and EDTA, with a resulting pH of 8, yielded over 70% dissolution of a mixed iron sulfide field scale. researchgate.net This combination is especially potent against more soluble iron sulfides like pyrrhotite and troilite. researchgate.net The chelating agent works to sequester the dissolved iron ions, preventing their reprecipitation and driving the dissolution equilibrium forward. Another chelating agent, Diethylene-triamine-penta-acetic acid (DTPA), has also been tested with THPS and showed slightly lower, but still effective, scale solubility compared to the THPS/EDTA formulation. researchgate.net

It is important to note that not all additives produce a positive synergistic effect. Some studies have reported that the addition of phosphonate (B1237965) scale inhibitors, such as DETPMP and BHTPMP, to THPS solutions can actually decrease scale dissolution and lead to the formation of new precipitates. ijcsi.prosemanticscholar.org

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are essential for separating THPF from impurities, degradation products, or other components in a mixture, enabling accurate quantification.

Ion chromatography (IC) is a highly effective method for the analysis of ionic species. It is particularly well-suited for the quantitative determination of the Tetrakis(hydroxymethyl)phosphonium (B1206150) cation in aqueous solutions. nih.gov The method involves separating ions on a stationary phase column based on their charge and affinity, followed by detection, often using a conductivity detector.

A method for analyzing sulfonium (B1226848) and selenonium ions, which are chemically similar to phosphonium (B103445) ions, utilized a cation exchange column (Hamilton PRP X-200) with a mobile phase of dilute nitric acid in a methanol/water mixture. nih.gov A similar approach can be adapted for THPF analysis. The separation allows for the quantification of the phosphonium cation, distinct from other cations that might be present in the sample matrix. The NIOSH has also referenced a microanalytical method for phosphonium salts that involves ion chromatography. cdc.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating and quantifying components in a liquid mixture. While direct analysis of the highly polar THP cation by conventional reversed-phase HPLC can be challenging, HPLC is the premier method for analyzing potential impurities and degradation products, such as formaldehyde (B43269). sielc.comresearchgate.net

The degradation of the Tetrakis(hydroxymethyl)phosphonium cation can release formaldehyde. semanticscholar.orgresearchgate.net Numerous official HPLC methods exist for the quantification of formaldehyde, which typically involve a pre-column or post-column derivatization step to create a chromophoric product that can be easily detected by a UV-Vis or Diode-Array Detector (DAD). lcms.cznih.govjfda-online.comshimadzu.comcabidigitallibrary.org

A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with formaldehyde to form a stable hydrazone. nih.govjfda-online.comcabidigitallibrary.org This derivative is then separated on a reversed-phase column (e.g., C18) and detected at a specific wavelength (e.g., 345-360 nm). jfda-online.comcabidigitallibrary.org This approach allows for the highly sensitive and specific quantification of trace amounts of free formaldehyde in a THPF sample, ensuring product purity and stability.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Tetrakis(hydroxymethyl)phosphonium formate (B1220265) |

| Tetrakis(hydroxymethyl)phosphonium chloride |

| Tetrakis(hydroxymethyl)phosphonium sulfate (B86663) |

| Benzyl tris(N-carbomethoxylaminomethyl) phosphonium chloride |

| Formaldehyde |

| 2,4-dinitrophenylhydrazine |

| Gold |

| Silver |

| Nitric acid |

Advanced Microscopy and Imaging Techniques

Advanced microscopy is indispensable for visualizing the micro- and nanoscale features of materials synthesized using Tetrakis(hydroxymethyl)phosphonium formate, particularly in the realm of nanomaterials where it can act as a reducing and capping agent.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are cornerstone techniques for characterizing the morphology and size of nanomaterials.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional projection images of a sample by transmitting a beam of electrons through an ultrathin specimen. nih.govnih.gov It is exceptionally powerful for visualizing the internal structure, size, and shape of individual nanoparticles with sub-nanometer resolution achievable. nih.govresearchgate.net In the context of materials involving this compound, TEM is used to confirm the formation of nanoparticles, assess their size distribution, and observe their morphology (e.g., spherical, rod-like). researchgate.net Sample preparation for TEM typically involves depositing a diluted dispersion of the nanoparticles onto a carbon-coated grid. youtube.com

| Technique | Information Provided | Resolution | Application Example |

| TEM | Internal structure, size, shape, size distribution | Sub-nanometer to ~2 nm for biological samples nih.gov | Imaging individual metallic nanoparticles synthesized using THPF as a reducing agent to determine their average size and shape. |

| SEM | Surface topography, morphology, 3D appearance | 3–20 nm nih.gov | Examining the surface of a textile treated with a THPF-based flame retardant finish to assess coating uniformity. |

Selected Area Electron Diffraction (SAED) is a technique available in most transmission electron microscopes that provides crystallographic information about a material. By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern is a result of the electrons scattering from the crystalline lattice of the material. researchgate.net

The analysis of the SAED pattern allows for:

Phase Identification: The pattern of spots or rings is characteristic of a specific crystal structure. This enables the identification of crystalline phases present in the material, such as distinguishing between anatase and rutile forms of TiO2. researchgate.netnih.gov

Unit Cell Determination: By measuring the distances and angles between the diffraction spots, the unit cell parameters of the crystal can be determined. nih.gov

Crystallinity Assessment: The nature of the diffraction pattern—sharp spots for single crystals, rings for polycrystalline materials, and diffuse halos for amorphous materials—provides direct insight into the crystallinity of the sample. researchgate.net

In studies of nanoparticles synthesized using THPF, SAED can confirm the crystalline nature of the metallic or metal oxide nanoparticles formed. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netkratos.com XPS is performed by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nanometers of the material. azom.com

Key information obtained from XPS includes:

Elemental Composition: The binding energies of the emitted photoelectrons are characteristic of specific elements, allowing for the identification of all elements present on the surface (except for hydrogen). researchgate.net

Chemical and Oxidation States: Small shifts in the characteristic binding energies (chemical shifts) provide information about the chemical environment and oxidation state of an element. For example, it can distinguish between a metal in its elemental state and its various oxidized states. researchgate.net

For materials involving this compound, XPS is crucial for confirming the presence of phosphorus on a treated surface and determining its oxidation state, which is vital for understanding the mechanisms of flame retardancy or its role as a capping agent. azom.comresearchgate.net

Thermal Analysis Techniques for Polymer Characterization

Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. They are particularly important for characterizing polymers, including those treated with THPF-based flame retardants.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netnih.gov The technique provides valuable information about the thermal stability and decomposition behavior of materials. youtube.com

A typical TGA experiment involves heating a small amount of the sample on a high-precision microbalance inside a furnace at a constant rate. mdpi.com The resulting data is plotted as a thermogram, which shows mass loss versus temperature. The derivative of this curve (DTG) can also be plotted to show the rate of mass loss.

TGA is widely used to characterize polymers treated with THPF-based compounds to assess their flame retardant properties. The analysis helps determine:

Degradation Temperatures: The onset temperature of decomposition is a key indicator of thermal stability. youtube.comnsf.gov

Decomposition Kinetics: By performing experiments at multiple heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using various isoconversional methods (e.g., Flynn-Wall-Ozawa, Kissinger). nih.govmdpi.com

Char Yield: The amount of residual mass left at the end of the experiment in an inert atmosphere (char) is a critical parameter for flame retardancy. A higher char yield often correlates with better flame retardant performance.

Table of TGA Parameters for Polymer Thermal Stability

| Parameter | Description | Significance for THPF-treated Polymers |

|---|---|---|

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. youtube.com | Indicates the start of thermal degradation. Higher Tonset suggests improved thermal stability. |

| Temperature of Maximum Decomposition Rate (Tmax) | The temperature at which the rate of mass loss is highest, corresponding to the peak of the DTG curve. | Represents the point of most rapid degradation. |

| Residual Mass (Char Yield) | The percentage of the initial mass remaining at a high temperature (e.g., 700°C). mdpi.com | A higher char yield indicates that the flame retardant is effective at promoting the formation of a protective insulating layer. |

Dynamic Mechanical Analysis (DMA) for Polymer Network Properties

Dynamic Mechanical Analysis (DMA) is a powerful thermal analysis technique utilized to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, and frequency. eag.comwikipedia.org In the context of polymers modified with crosslinking agents such as this compound, DMA provides critical insights into the structure and integrity of the resulting polymer network. By applying an oscillatory force to a sample, DMA can differentiate between the material's elastic response, represented by the storage modulus (E'), and its viscous response, represented by the loss modulus (E''). tainstruments.com

The incorporation of this compound into a polymer matrix is expected to induce the formation of a crosslinked network. This structural change significantly alters the material's viscoelastic properties, which can be quantitatively assessed using DMA. The primary parameters derived from a DMA experiment are the storage modulus (E'), the loss modulus (E''), and the tangent of the phase angle, tan delta (tan δ). tainstruments.com

Storage Modulus (E'): This parameter quantifies the energy stored in the material during deformation, representing its elastic character. For a polymer treated with a crosslinking agent, the storage modulus in the rubbery plateau region—the area above the glass transition temperature (Tg)—is expected to increase with a higher degree of crosslinking. polymerinnovationblog.com This is because the crosslinks restrict the mobility of the polymer chains, making the material stiffer and more resistant to deformation.

Loss Modulus (E''): This value represents the energy dissipated as heat due to internal friction within the material, indicating its viscous nature. The peak of the loss modulus curve is often associated with the glass transition temperature (Tg), where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com

Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E'), tan delta is a measure of the material's damping capacity. The peak of the tan delta curve is another common indicator of the glass transition temperature. polymerinnovationblog.com For a crosslinked polymer, the height of the tan delta peak is typically reduced and may broaden, signifying restricted molecular motion and a more heterogeneous network structure. fiveable.me Furthermore, the glass transition temperature (Tg) itself is often observed to shift to higher temperatures with increased crosslinking, as more thermal energy is required to induce segmental motion in the constrained polymer chains. nih.gov

By conducting temperature sweep experiments, researchers can monitor these viscoelastic parameters and characterize the extent of crosslinking imparted by this compound. The resulting data are invaluable for understanding the relationship between the chemical structure of the modified polymer and its mechanical performance, including its stiffness, damping properties, and operational temperature range. youtube.com

Illustrative Research Findings

Table 1: Representative DMA Data for a Hypothetical Polymer Before and After Crosslinking

| Temperature (°C) | Untreated Polymer | Crosslinked Polymer | ||

|---|---|---|---|---|

| Storage Modulus (E') (MPa) | Tan Delta (tan δ) | Storage Modulus (E') (MPa) | Tan Delta (tan δ) | |

| 25 | 2500 | 0.05 | 2600 | 0.04 |

| 100 | 2000 | 0.10 | 2200 | 0.08 |

| 150 | 10 | 0.85 | 1500 | 0.15 |

| 170 | 5 | 0.50 | 80 | 0.75 |

| 200 | 2 | 0.20 | 50 | 0.40 |

Interpretation of the Data Table:

In the glassy region (e.g., at 25°C and 100°C), the storage modulus of both the untreated and crosslinked polymer is high, indicating a rigid material. polymerinnovationblog.com

A sharp drop in the storage modulus and a peak in the tan delta value for the untreated polymer around 150°C signifies its glass transition. wikipedia.org

For the crosslinked polymer, the glass transition is shifted to a higher temperature (around 170°C), and the drop in storage modulus is less pronounced. nih.gov

Crucially, in the rubbery plateau region (e.g., at 200°C), the storage modulus of the crosslinked polymer is significantly higher than that of the untreated polymer, which is indicative of a stable network structure. polymerinnovationblog.com

The peak value of tan delta is lower for the crosslinked polymer, suggesting reduced molecular mobility and increased network integrity. fiveable.me

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical methods are instrumental in providing a molecular-level understanding of the properties and reactivity of tetrakis(hydroxymethyl)phosphonium (B1206150) formate (B1220265). These computational approaches allow for the detailed investigation of electronic structure, reaction energetics, and spectroscopic characteristics.

DFT calculations are also crucial for elucidating potential reaction pathways, particularly the thermal decomposition of THP⁺ salts. researchgate.net Studies on the thermal behavior of related THP⁺ compounds, such as tetrakis(hydroxymethyl)phosphonium chloride (THPC), suggest that a primary decomposition route involves the loss of a hydroxymethyl group to form tris(hydroxymethyl)phosphine (B1196123) (THP) and formaldehyde (B43269) (CH₂O). researchgate.netrsc.org The formate anion can potentially act as a proton acceptor, influencing the mechanism of this degradation process. Quantum chemical calculations can map out the steps involved in this transformation, providing a theoretical framework for understanding the compound's thermal stability.

By mapping the potential energy surface of a reaction, computational methods can determine the energetic feasibility of different chemical transformations. For the thermal decomposition of the THP⁺ cation, DFT calculations can model the breaking of a phosphorus-carbon (P-C) bond. This analysis involves locating the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

DFT calculations are a reliable tool for predicting the vibrational spectra (Infrared and Raman) of molecules. cardiff.ac.ukresearchgate.netnih.gov By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the interpretation and assignment of experimental data. nih.gov

For tetrakis(hydroxymethyl)phosphonium formate, theoretical calculations can predict the characteristic vibrational modes for both the cation and the anion. For the THP⁺ cation, these include O-H stretching, C-H stretching, C-O stretching, and P-C stretching modes. For the formate anion, the key vibrations are the symmetric and asymmetric stretching modes of the carboxylate (COO⁻) group. The interaction between the ions in the solid state can cause shifts in these frequencies, which can also be modeled computationally.

Table 1: Predicted Vibrational Frequency Ranges from DFT Calculations This table presents generalized frequency ranges for the primary functional groups in this compound based on DFT predictions for similar molecular structures.

| Ion | Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| THP⁺ Cation | O-H | Stretching | 3200 - 3500 |

| C-H | Stretching | 2850 - 3000 | |

| C-O | Stretching | 1000 - 1150 | |

| P-C | Stretching | 700 - 850 | |

| Formate Anion | C-H | Stretching | 2800 - 2900 |

| COO⁻ | Asymmetric Stretching | 1580 - 1650 | |

| COO⁻ | Symmetric Stretching | 1350 - 1420 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and structural organization of materials over time by solving the classical equations of motion for a system of atoms and molecules. researchgate.net

MD simulations are extensively used to study the transport properties of phosphonium-based ionic liquids and salts. ucl.ac.uknsf.govresearchgate.net These simulations can track the trajectories of individual THP⁺ and formate ions, allowing for the calculation of self-diffusion coefficients. This property quantifies the mobility of each ion within the material and is fundamental to understanding its behavior as a solvent or electrolyte. The simulations show how factors such as temperature and the strength of interionic forces affect the rate of diffusion.

In addition to translational motion, MD simulations can characterize the rotational dynamics of the ions. The THP⁺ cation and the formate anion will reorient themselves over time, and the simulations can determine the characteristic timescales of these rotational motions. This information provides a deeper understanding of the local environment experienced by each ion and the nature of the forces that hinder free rotation.

A key strength of MD simulations is their ability to reveal the three-dimensional arrangement of ions and the specific intermolecular interactions that govern the structure. acs.orgnih.gov By calculating radial distribution functions (RDFs), which describe the probability of finding one ion at a certain distance from another, MD simulations can provide a detailed picture of the local liquid structure. escholarship.org For example, the RDF between the phosphorus atom of the THP⁺ cation and the oxygen atoms of the formate anion would reveal the average cation-anion separation distance and the number of anions in the first solvation shell.

These simulations are particularly effective at characterizing hydrogen bonding. mdpi.com The hydroxyl groups of the THP⁺ cation are strong hydrogen bond donors, while the carboxylate oxygen atoms of the formate anion are strong acceptors. MD simulations can quantify the number, lifetime, and geometry of these hydrogen bonds. nih.govhw.ac.uk This extensive hydrogen bonding network is expected to be a dominant factor in determining the physical properties of this compound, including its viscosity, thermal stability, and melting point.

Modeling of Chemical Reactivity and Degradation Pathways

Theoretical and computational chemistry studies provide fundamental insights into the reactivity and environmental fate of chemical compounds. For this compound, modeling focuses on understanding its degradation pathways, particularly the conditions leading to the release of formaldehyde, and predicting its transformation in various environmental settings.

Computational Elucidation of Formaldehyde Release Mechanisms

The release of formaldehyde from the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, is a critical aspect of its chemical reactivity. This process is understood to be a reversible equilibrium reaction where the cation dissociates into tris(hydroxymethyl)phosphine (THP) and formaldehyde.

[P(CH₂OH)₄]⁺ ⇌ P(CH₂OH)₃ + CH₂O + H⁺

Computational chemistry, through methods such as Density Functional Theory (DFT), is employed to elucidate the mechanistic details of this reaction. While specific studies focusing solely on the formate salt are not prevalent in publicly accessible literature, the core mechanism is dictated by the phosphonium (B103445) cation itself. The principles governing the stability and reactivity of the analogous chloride (THPC) and sulfate (B86663) (THPS) salts are directly applicable.

Theoretical models focus on calculating the potential energy surface of the dissociation reaction. Key parameters derived from these calculations include:

Bond Dissociation Energy (BDE): Computational models can calculate the energy required to break the phosphorus-carbon bond, providing insight into the stability of the cation.

Reaction Pathway and Transition State: Quantum chemical calculations can map the minimum energy path for the formaldehyde release, identifying the geometry and energy of the transition state. This information is crucial for determining the reaction kinetics.

Solvent and pH Effects: The equilibrium is known to be highly dependent on pH. researchgate.net Computational models can simulate the reaction in an aqueous environment and incorporate the effects of pH by modeling the protonation states of the species involved. Studies on related compounds show that alkaline conditions favor the deprotonation of a hydroxymethyl group, facilitating the elimination of formaldehyde. ohio.edu Conversely, acidic conditions stabilize the phosphonium cation, shifting the equilibrium away from formaldehyde release. researchgate.netohio.edu

Research indicates that the content of free formaldehyde in solutions of THP salts varies significantly with pH. researchgate.net Computational studies can corroborate these experimental findings by calculating the relative thermodynamic stabilities of the reactant ([P(CH₂OH)₄]⁺) and products (THP + CH₂O) as a function of pH, thereby predicting the equilibrium position.

Predictive Models for Environmental Transformation

Predictive models for the environmental transformation of this compound aim to forecast its persistence, degradation rate, and pathway in different environmental compartments, such as water and soil. These models are essential for environmental risk assessment.

A significant degradation pathway in aqueous environments is the hydrolysis of the phosphonium cation, which is influenced by factors like temperature, pH, and the presence of other materials. A mechanistic model has been developed to predict the degradation of the closely related Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) in alkaline aqueous solutions. ohio.edu This model provides a valuable framework for predicting the behavior of the formate salt under similar conditions.

The model established that the degradation of THPS follows first-order kinetics. The specific reaction rate's dependence on temperature was found to follow the Arrhenius equation, which relates the rate constant to the activation energy and temperature. ohio.edu

Key Findings of the THPS Degradation Model: ohio.edu

| Parameter | Finding |

| Kinetics | Degradation follows first-order kinetics. |

| Temperature Dependence | The relationship between the specific reaction rate and temperature adheres to the Arrhenius equation. |

| pH Effect | Degradation is strongly dependent on pH; the rate increases with increasing pH (alkaline conditions). Protons (H⁺) act as inhibitors of the degradation process. |

| Effect of Salts | Salts in the solution (e.g., in seawater) were found to have minimal intrinsic effect on the degradation rate once the pH is fixed. Their primary influence is through their buffering capacity. |

| Effect of Steel | The presence of mild steel was found to accelerate the degradation of THPS. |

This predictive model is particularly relevant for industrial applications where THP salts are used in aqueous systems, such as in oilfield operations. ohio.edu It allows for the prediction of the residual concentration of the biocide over time, ensuring its efficacy while managing its environmental fate.

Beyond specific mechanistic models for aqueous degradation, broader environmental fate modeling approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models, can be applied. nih.gov These models use the molecular structure of a chemical to predict its environmental properties, such as its biodegradation half-life. While comprehensive, validated environmental fate models covering all compartments (air, water, soil) for this compound are not widely available in the literature, the existing data on related salts provides a strong foundation for such future modeling efforts.

Environmental Transformation Pathways and Remediation Research Chemical Perspective

Abiotic and Biotic Degradation Mechanisms of Tetrakis(hydroxymethyl)phosphonium (B1206150) Salts

Tetrakis(hydroxymethyl)phosphonium salts are known to degrade in both aerobic and anaerobic environments through processes such as hydrolysis and oxidation. semanticscholar.org The primary degradation product is the less toxic tris(hydroxymethyl)phosphine (B1196123) oxide (THPO), with other potential byproducts including bis(hydroxymethyl) phosphonic acid (BMPA). semanticscholar.org In aqueous solutions, the tetrakis(hydroxymethyl)phosphonium cation, [P(CH₂OH)₄]⁺, exists in a pH-dependent equilibrium with the more reactive species, tris(hydroxymethyl)phosphine (THP). researchgate.net This equilibrium is a critical factor in its degradation pathways.

The hydrolytic degradation of tetrakis(hydroxymethyl)phosphonium salts is highly dependent on the pH of the aqueous medium. Under neutral to alkaline conditions, the phosphonium (B103445) salt undergoes a reversible reaction to produce tris(hydroxymethyl)phosphine (THP) and formaldehyde (B43269). wikipedia.org

[P(CH₂OH)₄]⁺ + OH⁻ ⇌ P(CH₂OH)₃ + H₂C=O + H₂O

This reaction is fundamental to the degradation process, as the resulting THP is more reactive than the parent phosphonium salt. researchgate.net

Under anaerobic and basic conditions (pH ≥ 10), THP can be further oxidized by water, which acts as the oxidizing agent, leading to the formation of THPO and the evolution of hydrogen gas. researchgate.net This pathway serves as a method for the deactivation and disposal of THP and its parent salts. researchgate.net The degradation of the related compound tetraphenylphosphonium (B101447) bromide under alkaline conditions to triphenylphosphine (B44618) oxide further supports this mechanism of hydroxide-catalyzed hydrolysis. nih.gov In anaerobic environments, the degradation of THP+ may also lead to the formation of methanol. researchgate.net

The oxidative transformation of tetrakis(hydroxymethyl)phosphonium salts primarily involves the oxidation of its degradation intermediate, THP.

Aerobic Oxidation : In the presence of oxygen, THP is readily oxidized to tris(hydroxymethyl)phosphine oxide (THPO). researchgate.netresearchgate.net This autoxidation process is accelerated in acidic media, though it can be accompanied by a disproportionation reaction of THP, yielding bis(hydroxymethyl)phosphine oxide and the parent phosphonium cation. researchgate.net Under aerobic conditions, the degradation of the tetrakis(hydroxymethyl)phosphonium cation to THPO also results in the formation of formaldehyde. researchgate.net

Anaerobic Oxidation : Under basic conditions in the absence of air, THP undergoes anaerobic oxidation by water, producing THPO and hydrogen gas, as described in the hydrolytic pathway. researchgate.netresearchgate.net

The central reactive species, THP, is considered relatively stable compared to other tertiary phosphines but its solutions are susceptible to oxidation over time, with the rate being influenced by factors such as temperature and pH. researchgate.netresearchgate.net

The degradation kinetics of tetrakis(hydroxymethyl)phosphonium salts are significantly influenced by several environmental factors, with pH being the most critical.

Influence of pH : The stability of aqueous solutions of THP salts is inversely proportional to pH. As the pH increases, the equilibrium shifts towards the formation of the more reactive THP, thereby accelerating the rate of degradation. researchgate.net Research shows that aqueous solutions of THP salts are stable under acidic conditions (below pH 7) but begin to decompose as the pH rises. researchgate.netresearchgate.net At a pH above 9.0, the conversion to THPO is nearly total. researchgate.net

The following table illustrates the effect of pH on the stability of tetrakis(hydroxymethyl)phosphonium sulfate (B86663) (THPS) in a sterile aqueous medium, demonstrating a dramatic decrease in half-life as conditions become more alkaline. researchgate.net

Table 1: Influence of pH on the Degradation Half-Life of THPS

| pH | Half-Life (Days) |

|---|---|

| 5 | 131 |

| 7 | 72 |

| 9 | 7 |

Data sourced from reference researchgate.net.

Similarly, studies on tetrakis(hydroxymethyl)phosphonium chloride (THPC) show a clear trend of decomposition with increasing pH, which corresponds with an increase in free formaldehyde.

Table 2: Decomposition of THPC as a Function of pH

| pH | THPC Content (%) | Formaldehyde Content (%) |

|---|---|---|

| 3.48 | 70.51 | 4.49 |

| 5.00 | 65.62 | 5.42 |

| 7.00 | 53.01 | 7.40 |

| 8.00 | 33.15 | 10.38 |

| 9.00 | < 10 | ~14 |

Data adapted from reference researchgate.net.